Diethyl 4-hydroxypyridine-2,6-dicarboxylate
Description
Diethyl 4-hydroxypyridine-2,6-dicarboxylate (molecular formula: C₁₁H₁₃NO₅) is a pyridine derivative featuring hydroxyl and ester functional groups. Its structure includes a central pyridine ring with hydroxyl (-OH) at the 4-position and ethoxycarbonyl (-COOEt) groups at the 2- and 6-positions. This compound serves as a versatile precursor in coordination chemistry, polymer synthesis, and pharmaceutical applications. Its SMILES notation is CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC, and its InChIKey is ZQNBKZRLUKPGCF-UHFFFAOYSA-N .
Properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBKZRLUKPGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the diethyl ester .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2,6-pyridinedicarboxylate or 4-carboxy-2,6-pyridinedicarboxylate.
Reduction: Formation of diethyl 4-hydroxypyridine-2,6-dicarbinol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-hydroxypyridine-2,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4-hydroxypyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate
- Structure : Methyl ester groups (-COOMe) replace the ethyl esters in the target compound.
- Synthesis: Produced via refluxing chelidamic acid hydrate in methanol with concentrated H₂SO₄ (yield: ~35%) .
- Applications : Intermediate for synthesizing methoxy derivatives and imidazole-based ligands for iron(II) spin-crossover complexes .
- Key Difference : Lower steric hindrance and higher solubility in polar solvents compared to the diethyl analog.
Dimethyl 4-Methoxypyridine-2,6-Dicarboxylate
- Structure : Methoxy (-OMe) group replaces the hydroxyl at the 4-position.
- Synthesis : Alkylation of dimethyl 4-hydroxypyridine-2,6-dicarboxylate with CH₃I in DMF (yield: ~70%) .
- Applications : Precursor for nitrile and carboxamide derivatives used in ligand synthesis .
- Key Difference : The methoxy group eliminates hydrogen-bonding capability, reducing coordination versatility compared to the hydroxyl-containing analogs .
Dimethyl 4-Bromopyridine-2,6-Dicarboxylate
- Structure : Bromine substituent at the 4-position.
- Synthesis : Bromination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate using P₂O₅ and tetrabutylammonium bromide (yield: 92%) .
- Applications : Substrate for palladium-catalyzed cross-coupling reactions to introduce aryl/alkyl groups .
- Key Difference : Enhanced reactivity for nucleophilic substitution, enabling diversification of the pyridine core .
Stability and Coordination Chemistry
- Hydroxyl-Containing Derivatives: Diethyl 4-hydroxypyridine-2,6-dicarboxylate forms stable five-coordinate vanadium(V) complexes with higher acidity tolerance (stable down to pH 1) compared to non-hydroxylated dipicolinate analogs . In cobalt(II) coordination polymers, the hydroxyl group enables distinct hydrogen-bonded frameworks, influencing crystallographic packing .
Methoxy-Containing Derivatives :
- The methoxy group in dimethyl 4-methoxypyridine-2,6-dicarboxylate reduces ligand lability, favoring stable nitrile and imidazole derivatives for magnetic materials .
Biological Activity
Diethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS No. 68631-52-7) is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with two carboxylate groups and a hydroxyl group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C11H13NO5
- Molecular Weight : 239.23 g/mol
- Chemical Structure : The compound consists of a pyridine ring with two ester groups and a hydroxyl group, which enhances its reactivity.
Table 1: Comparison with Related Compounds
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| This compound | C11H13NO5 | 1.00 | Hydroxyl group enhances reactivity |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C9H9NO5 | 0.96 | Methyl groups instead of ethyl; different solubility |
| Diethyl 2,6-dimethylpyridine-4-carboxylate | C12H15NO4 | 0.95 | Additional methyl groups; altered reactivity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting it could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies utilizing carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes involved in inflammatory pathways .
Study on Antiviral Activity
A notable study explored the antiviral potential of this compound against HIV. The compound was tested for its ability to inhibit viral replication in cell cultures, and results indicated promising antiviral activity .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods including esterification reactions. Researchers have also developed derivatives of this compound that exhibit enhanced biological activities, indicating a pathway for further pharmacological exploration .
Table 2: Summary of Biological Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
